molecular formula C37H56Cl2N2O5 B13748549 Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate CAS No. 36421-16-6

Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate

Cat. No.: B13748549
CAS No.: 36421-16-6
M. Wt: 679.8 g/mol
InChI Key: ACEUWVRWFDRPEN-UHFFFAOYSA-N
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Description

Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dibutylaminopropyl groups attached to a fluorene backbone, which is further functionalized with carboxylate groups and a ketone. The dihydrochloride hydrate form indicates the presence of hydrochloride salts and water molecules in the crystalline structure.

Preparation Methods

The synthesis of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate typically involves multiple steps. One common synthetic route includes the reaction of 9-fluorenone with dibutylaminopropyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified and converted to its dihydrochloride hydrate form by treatment with hydrochloric acid and subsequent crystallization .

Chemical Reactions Analysis

Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The dibutylaminopropyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate involves its interaction with molecular targets such as enzymes or receptors. The dibutylaminopropyl groups may facilitate binding to specific sites, while the fluorene backbone provides structural stability. The compound can modulate biological pathways by altering the activity of its targets, leading to various physiological effects .

Comparison with Similar Compounds

Properties

CAS No.

36421-16-6

Molecular Formula

C37H56Cl2N2O5

Molecular Weight

679.8 g/mol

IUPAC Name

dibutyl-[3-[7-[3-(dibutylazaniumyl)propoxycarbonyl]-9-oxofluorene-2-carbonyl]oxypropyl]azanium;dichloride

InChI

InChI=1S/C37H54N2O5.2ClH/c1-5-9-19-38(20-10-6-2)23-13-25-43-36(41)29-15-17-31-32-18-16-30(28-34(32)35(40)33(31)27-29)37(42)44-26-14-24-39(21-11-7-3)22-12-8-4;;/h15-18,27-28H,5-14,19-26H2,1-4H3;2*1H

InChI Key

ACEUWVRWFDRPEN-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCC[NH+](CCCC)CCCC.[Cl-].[Cl-]

Origin of Product

United States

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